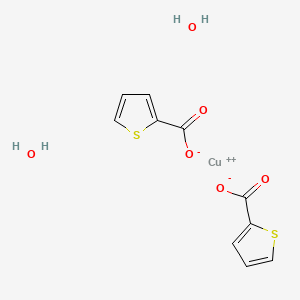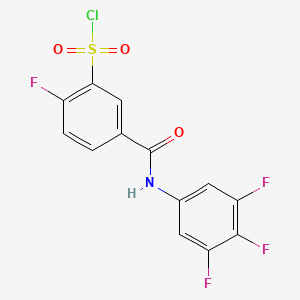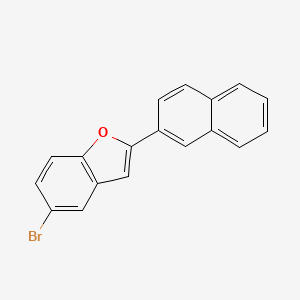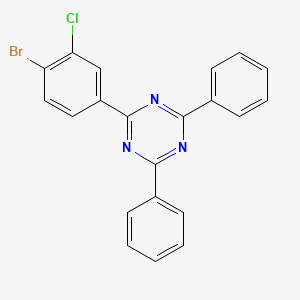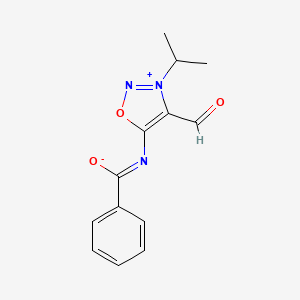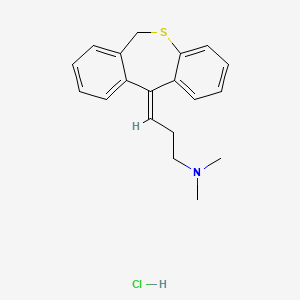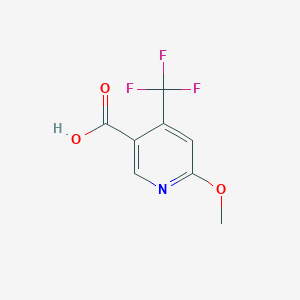
6-Methoxy-4-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloro-4-iodopyridine as a starting material, which undergoes a series of reactions including trifluoromethylation and methoxylation . The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and catalysts for hydrogenolysis and dechlorination .
Industrial Production Methods
Industrial production methods for 6-Methoxy-4-(trifluoromethyl)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-formyl-4-(trifluoromethyl)nicotinic acid, while reduction of a nitro group can yield 6-amino-4-(trifluoromethyl)nicotinic acid .
Aplicaciones Científicas De Investigación
6-Methoxy-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Lacks the methoxy group, which affects its chemical properties and biological activity.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Has a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
6-Methoxy-4-(trifluoromethyl)nicotinamide: An amide derivative with different solubility and stability properties.
Uniqueness
6-Methoxy-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-2-5(8(9,10)11)4(3-12-6)7(13)14/h2-3H,1H3,(H,13,14) |
Clave InChI |
SSTKXPVJPYLNLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C(=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


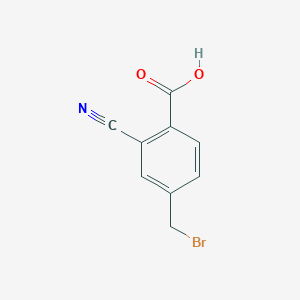

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
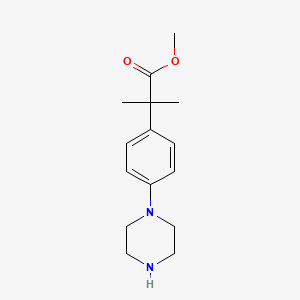
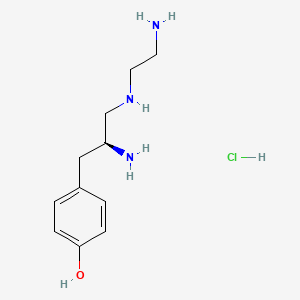
![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)

